molecular formula C22H20ClN3O3S B3399784 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide CAS No. 1040646-86-3

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide

Cat. No. B3399784
CAS RN: 1040646-86-3
M. Wt: 441.9 g/mol
InChI Key: OGLXUNLBWCSWQW-UHFFFAOYSA-N
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Description

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H20ClN3O3S and its molecular weight is 441.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide is the constitutive androstane receptor (CAR). CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and clearance, particularly in the liver . By activating CAR, this compound influences the transcription of various enzymes, including cytochrome P450 enzymes like CYP2B6.

Mode of Action

The compound acts as an agonist for CAR, binding to the receptor and inducing its activation. Upon activation, CAR translocates to the nucleus, where it binds to specific response elements on DNA, promoting the transcription of target genes . This leads to an increase in the production of enzymes that metabolize xenobiotics and endogenous substances.

Biochemical Pathways

The activation of CAR by this compound primarily affects the xenobiotic metabolism pathway. This includes the induction of cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of drugs and other foreign compounds. The upregulation of these enzymes enhances the body’s ability to detoxify and eliminate potentially harmful substances .

Pharmacokinetics

The pharmacokinetics of 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed throughout the body, with a significant concentration in the liver due to its role in activating CAR. Metabolism is primarily hepatic, involving the cytochrome P450 enzymes it induces. The compound and its metabolites are excreted via the biliary and renal routes .

Result of Action

At the molecular level, the activation of CAR leads to increased transcription of genes encoding drug-metabolizing enzymes. This results in enhanced metabolic clearance of drugs and other xenobiotics. At the cellular level, this can lead to reduced toxicity and improved detoxification capacity. It may also result in drug-drug interactions if the induced enzymes metabolize co-administered drugs more rapidly .

Action Environment

Environmental factors such as diet, exposure to other chemicals, and genetic variations can influence the efficacy and stability of the compound’s action. For instance, certain foods or other drugs can modulate CAR activity, either enhancing or inhibiting the compound’s effects. Additionally, genetic polymorphisms in CAR or its target genes can affect individual responses to the compound .

properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3,4-dimethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-28-19-9-7-16(11-20(19)29-2)24-21(27)10-8-17-13-30-22-25-18(12-26(17)22)14-3-5-15(23)6-4-14/h3-7,9,11-13H,8,10H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLXUNLBWCSWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 5
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide
Reactant of Route 6
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3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3,4-dimethoxyphenyl)propanamide

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